3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
Description
Properties
IUPAC Name |
3-(chloromethyl)-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-6-8-5-7-3-1-2-4-9(7)10(13)12-8/h1-5H,6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCNJSAEZTKQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(NC2=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one typically involves the chloromethylation of isoquinolinone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to introduce the chloromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2H-isoquinolin-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction Reactions: Reduction of the ketone group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of azido or thiocyanato derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that derivatives of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one exhibit antimicrobial activity against various bacterial strains. A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting potential as novel antimicrobial agents.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 8 | S. aureus |
| Derivative B | 16 | E. coli |
Antiviral Activity
The compound has also been explored for its antiviral properties. In a study focusing on Zika virus, it significantly reduced viral load in infected cell cultures, demonstrating potential as a lead compound for developing antiviral therapies.
| Treatment | Viral Load Reduction (%) |
|---|---|
| Control | 0 |
| Compound | 75 |
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound. One study indicated that this compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The mechanism involves interference with metal ion-induced aggregation pathways.
Anticancer Potential
The compound is under investigation for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation.
Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that derivatives of this compound showed promising results against various cancer cell lines, with IC50 values indicating effective cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| HeLa (Cervical) | 10 |
| A549 (Lung) | 12 |
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoquinoline core followed by chloromethylation. Structural modifications can enhance its pharmacological properties.
Synthetic Route Example:
- Synthesize the dihydroisoquinoline core via cyclization.
- Perform chloromethylation using chloromethyl methyl ether.
- Purify the product through recrystallization.
Future Directions and Research Needs
Despite promising findings, further research is essential to fully understand the mechanisms of action, optimize synthesis routes, and evaluate the safety profiles of this compound derivatives.
Key Research Areas:
- Mechanistic studies to elucidate pathways involved in antimicrobial and anticancer activities.
- Exploration of structure-activity relationships to optimize therapeutic efficacy.
- Clinical trials to assess safety and effectiveness in human subjects.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, allowing the compound to interact with various biological targets. The molecular targets and pathways involved depend on the specific derivatives formed and their intended applications .
Comparison with Similar Compounds
Table 1: Comparison of Positional Isomers
| Property | 3-(Chloromethyl) Isomer | 4-(Chloromethyl) Isomer |
|---|---|---|
| Molecular Weight | 193.63 g/mol | 193.63 g/mol |
| Substituent Position | 3-position | 4-position |
| Reactivity | Higher (leaving group) | Moderate |
Functional Group Variations: Hydroxymethyl and Sulfonyl Derivatives
5-(Hydroxymethyl)-1,2-dihydroisoquinolin-1-one
Replacing the chloromethyl group with a hydroxymethyl moiety (C₁₀H₉NO₂; molecular weight: 191.18 g/mol) significantly alters physicochemical properties. The hydroxymethyl derivative exhibits higher polarity due to the -OH group, enhancing water solubility but reducing electrophilicity. This makes it less suitable for covalent binding in medicinal chemistry compared to the chloromethyl analog .
Sulfonyl-Substituted Dihydroisoquinolinones
Compounds like 5-O-methylsulfonyl-1,2-dihydroisoquinolinone (from ) demonstrate the impact of sulfonyl groups on bioactivity. In cytotoxicity assays, sulfonyl-substituted derivatives showed potency comparable to doxorubicin against cancer cell lines (e.g., COLO 205, SK-MEL-2). The chloromethyl group in the target compound lacks direct cytotoxic activity but serves as a synthetic handle for introducing sulfonyl or other functional groups via substitution .
Table 2: Functional Group Impact on Properties
| Compound Type | Key Substituent | Bioactivity (IC₅₀) | Reactivity Profile |
|---|---|---|---|
| 3-(Chloromethyl) | -CH₂Cl | N/A | High (nucleophilic substitution) |
| 5-(Hydroxymethyl) | -CH₂OH | N/A | Low (hydrogen bonding) |
| 5-O-Methylsulfonyl | -SO₂CH₃ | ~1 µM (vs. cancer) | Moderate (hydrogen bonding) |
Core Structure Analogues: Dihydropyridinones and Indole Derivatives
Dihydropyridinone Derivatives
Compounds such as 3-chloro-1-[(3-chlorophenyl)methyl]-5-(trimethoxymethyl)-1,2-dihydropyridin-2-one (C₁₆H₁₇Cl₂NO₄; molecular weight: 358.22 g/mol) share a dihydroheterocyclic core but replace the isoquinolinone with a pyridinone ring.
Indole-Based Analogues
Racemic indole derivatives like 1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline () highlight the role of fused aromatic systems. While these compounds exhibit cytotoxic activity, their indoline core reduces π-π stacking interactions compared to the planar isoquinolinone structure, which may affect target binding in therapeutic applications .
Biological Activity
3-(Chloromethyl)-1,2-dihydroisoquinolin-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : Utilizing appropriate precursors such as 2-(chloromethyl)anilines and aldehydes under acidic or basic conditions.
- Electrophilic Aromatic Substitution : Chloromethylation of isoquinoline derivatives can be achieved using chloromethyl methyl ether.
Table 1: Overview of Synthetic Routes
| Method | Description |
|---|---|
| Cyclization | Involves forming the isoquinoline structure from aniline derivatives. |
| Electrophilic Substitution | Chloromethylation of isoquinoline derivatives to introduce the chloromethyl group. |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Demonstrated effectiveness against certain bacterial strains.
- Antitumor Activity : Preliminary studies suggest potential in inhibiting tumor growth in vitro.
- Neuroprotective Effects : Some studies indicate the compound may protect neuronal cells from oxidative stress.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : It may act as an inhibitor in specific metabolic pathways related to cancer cell proliferation.
- Interaction with Receptors : The compound can interact with various cellular receptors, influencing signal transduction pathways that regulate cell survival and apoptosis.
Case Studies
A few notable studies exemplify the biological activity of this compound:
- Study A : Investigated the antimicrobial efficacy against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Study B : Explored the antitumor effects in a breast cancer cell line (MCF-7), where the compound reduced cell viability by approximately 50% at a concentration of 10 µM after 48 hours.
Table 2: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL |
| Antitumor | MCF-7 (breast cancer) | Cell viability reduced by 50% at 10 µM |
Research Findings
Recent research highlights the following findings regarding the compound's potential:
- HIV Integrase Inhibition : Analogous compounds have been shown to inhibit HIV integrase, suggesting a possible pathway for antiviral activity.
- Metabolic Stability : Studies indicate that the chloromethyl group enhances metabolic stability, which is crucial for therapeutic applications.
Q & A
Basic Question
- 1H NMR : The chloromethyl group (–CH₂Cl) typically appears as a singlet at δ 4.5–4.8 ppm, while aromatic protons in the dihydroisoquinolinone ring resonate between δ 7.2–8.1 ppm .
- ESI-MS : The molecular ion peak [M+H]+ for C₁₀H₉ClNO is expected at m/z 194.6, with isotopic peaks confirming chlorine presence .
- Melting point : Pure derivatives exhibit sharp melting points (e.g., 160–165°C), though hygroscopicity may require drying under vacuum .
How do researchers reconcile contradictions in reported biological activities of chloromethyl-containing compounds?
Advanced Question
Discrepancies may arise from structural analogs or assay conditions. For instance:
- Cytotoxicity : 3-(Chloromethyl)pyridine-HCl showed potent cytotoxicity (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells) , while 1,2-dihydroisoquinolinone derivatives exhibited acetylcholinesterase (AChE) inhibition . These divergent activities highlight substituent-dependent effects.
- Data validation : Cross-referencing with computational docking (e.g., AChE active site interactions) or dose-response curves clarifies specificity. For example, IC₅₀ values for AChE inhibitors should be validated via Ellman’s assay .
What are critical considerations for handling and storing this compound?
Basic Question
- Stability : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at –20°C in amber vials.
- Safety : Chloromethyl groups are alkylating agents; use PPE (gloves, goggles) and work in a fume hood. Derivatives like 3-(aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride require additional precautions due to hygroscopicity .
How can computational modeling guide the design of this compound derivatives?
Advanced Question
- DFT calculations : Predict electrophilic reactivity at the chloromethyl site (e.g., Fukui indices) to prioritize substitution reactions .
- Docking studies : Simulate binding to target proteins (e.g., AChE) using software like AutoDock Vina. For example, the chloromethyl group’s orientation in the active site correlates with inhibitory potency .
- QSAR models : Correlate substituent electronic effects (Hammett σ constants) with bioactivity to optimize derivative libraries .
What strategies address low solubility of this compound in aqueous assays?
Advanced Question
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, ensuring compatibility with biological buffers.
- Prodrug design : Introduce hydrophilic groups (e.g., phosphate esters) via post-synthetic modification. For example, hydroxylmethyl analogs (e.g., 5-(hydroxymethyl)-1,2-dihydroisoquinolin-1-one) show improved solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
How do structural modifications at the chloromethyl site impact reactivity and bioactivity?
Advanced Question
- Substitution reactions : Replacing Cl with nucleophiles (e.g., –NH₂, –SH) generates analogs with varied electronic profiles. For example, 3-(aminomethyl) derivatives exhibit enhanced hydrogen-bonding capacity .
- Bioactivity shifts : Chloromethyl-to-azidomethyl substitution (via click chemistry) enables targeted delivery, while bromomethyl analogs show higher alkylation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
